6-Hydroxybenzbromarone is a significant metabolite of benzbromarone, a drug primarily used for the treatment of gout. Benzbromarone is known for its uricosuric properties, helping to lower uric acid levels in the blood. The compound 6-hydroxybenzbromarone is formed through the metabolic processes involving cytochrome P450 enzymes, particularly CYP2C9 and CYP3A4, which play crucial roles in the oxidative metabolism of benzbromarone. This metabolite has garnered attention due to its enhanced biological activity compared to its parent compound.
6-Hydroxybenzbromarone is classified as a phenolic compound and a hydroxylated derivative of benzbromarone. It is synthesized in vivo through the metabolism of benzbromarone, which occurs predominantly in the liver. The compound can also be synthesized chemically for research purposes, allowing for detailed studies into its properties and biological effects.
The synthesis of 6-hydroxybenzbromarone can be achieved through various methods, including:
The molecular formula of 6-hydroxybenzbromarone is CHBrO. Its structure features a brominated benzofuran core with a hydroxyl group (-OH) at the 6-position of the benzene ring. The structural representation is as follows:
6-Hydroxybenzbromarone participates in various chemical reactions, primarily due to its hydroxyl functional group:
The mechanism of action for 6-hydroxybenzbromarone involves its role as an inhibitor of specific cellular processes:
Physical property analyses indicate that compounds similar to 6-hydroxybenzbromarone exhibit varying degrees of stability and reactivity based on their substituents and functional groups.
6-Hydroxybenzbromarone has several potential applications:
Benzbromarone undergoes extensive hepatic biotransformation primarily mediated by cytochrome P450 enzymes, with CYP2C9 identified as the dominant isoform responsible for the formation of its major active metabolite, 6-hydroxybenzbromarone (6-OH-BBR). In vitro studies using human liver microsomes and recombinant enzyme systems demonstrate that CYP2C9 catalyzes the aromatic hydroxylation of benzbromarone at the 6-position of the benzofuran ring, yielding the pharmacologically active metabolite [1] [8]. This oxidative transformation represents the principal metabolic pathway, accounting for approximately 70-80% of benzbromarone's clearance in individuals with normal CYP2C9 function [3].
The reaction kinetics follow Michaelis-Menten parameters with an average intrinsic clearance (CL~int~) of 58.8 ± 25.2 L/hr/kg in extensive metabolizers. Kinetic studies reveal a relatively high affinity for the enzyme, with reported K~m~ values ranging from 12-25 μM, and V~max~ values of 1.8-3.2 nmol/min/mg protein in human liver microsomes [1]. Comparative metabolism studies confirm that CYP2C9 selectivity predominates over other CYP isoforms, with CYP3A4 contributing minimally to 6-hydroxybenzbromarone formation (<15% of total oxidative metabolism) [1] [8]. The metabolic scheme progresses through an arene oxide intermediate that subsequently rearranges to the stable phenolic metabolite, a transformation confirmed by isotopic labeling studies and metabolite structural characterization [2].
Table 1: Kinetic Parameters of 6-Hydroxybenzbromarone Formation
Enzyme System | K~m~ (μM) | V~max~ (nmol/min/mg protein) | CL~int~ (mL/min/mg) |
---|---|---|---|
HLM (Pooled) | 18.2 ± 3.5 | 2.7 ± 0.4 | 0.148 ± 0.022 |
Recombinant CYP2C9 | 15.8 ± 2.9 | 3.1 ± 0.3 | 0.196 ± 0.018 |
CYP2C19 | 42.6 ± 8.1 | 0.9 ± 0.2 | 0.021 ± 0.005 |
Genetic variations in the CYP2C9 gene significantly impact the metabolic conversion of benzbromarone to 6-hydroxybenzbromarone, creating distinct pharmacokinetic phenotypes within populations. The most clinically relevant polymorphism is the CYP2C93 allele (rs1057910, I359L), which encodes an enzyme variant with approximately 30-50% reduced catalytic activity toward benzbromarone hydroxylation compared to the wild-type (CYP2C91) enzyme [1] [8]. Population pharmacokinetic studies demonstrate a gene-dose effect, where individuals homozygous for the CYP2C93 allele (3/3) exhibit the most pronounced metabolic deficiency.
A clinical trial involving 20 healthy volunteers stratified by genotype revealed dramatic differences in benzbromarone clearance: CYP2C91/1 homozygotes showed clearance of 58.8 ± 25.2 L/hr/kg, *CYP2C91/3 heterozygotes displayed 51.3 ± 7.9 L/hr/kg, while the single *CYP2C93/3 homozygote exhibited only 8.58 L/hr/kg clearance [1] [8]. The metabolic ratio (6-hydroxybenzbromarone/benzbromarone in urine) further illustrates this genetic influence: 38.6 ± 10.7 in *CYP2C91/1, 35.4 ± 12.4 in *CYP2C91/3, and 12.9 in *CYP2C93/*3 [1]. This polymorphism translates to a 6.9-fold reduction in oral clearance in poor metabolizers, potentially increasing systemic benzbromarone exposure and altering the metabolite-to-parent ratio during chronic dosing [3] [8].
Beyond the CYP2C93 allele, research has identified phenotypic subvariants among slow metabolizers. Type 1 slow eliminators exhibit delayed clearance of both benzbromarone and all metabolites, while Type 2 slow eliminators show specifically impaired 6-hydroxylation with compensatory accumulation of the alternative 1'-hydroxybenzbromarone metabolite [3] [4]. This suggests additional genetic or epigenetic factors beyond the common CYP2C9 variants may influence metabolic flux through specific pathways.
Table 2: Genotype-Dependent Pharmacokinetic Parameters of Benzbromarone and 6-Hydroxybenzbromarone
CYP2C9 Genotype | n | Benzbromarone Clearance (L/hr/kg) | Metabolic Ratio (6-OH-BBR/BBR) | Relative 6-OH-BBR Formation |
---|---|---|---|---|
1/1 | 15 | 58.8 ± 25.2 | 38.6 ± 10.7 | Normal (100%) |
1/3 | 4 | 51.3 ± 7.9 | 35.4 ± 12.4 | Moderately Reduced (85%) |
3/3 | 1 | 8.58 | 12.9 | Severely Reduced (15-20%) |
Benzbromarone metabolism exhibits complex stereochemical features, particularly in the formation of the 1'-hydroxybenzbromarone metabolite (M1). The hydroxylation at the chiral center (C1') of the ethyl side chain produces enantiomeric metabolites with differential disposition kinetics [2] [3]. Chiral chromatographic analyses of plasma and urine samples reveal enantioselective formation and elimination, with the (R)-enantiomer predominating in plasma at a ratio of approximately 2.1:1 relative to the (S)-enantiomer following single-dose administration [2].
The enantiomeric ratio becomes more pronounced during elimination, increasing to 7.3:1 in urine, suggesting either stereoselective renal excretion or preferential further metabolism of the (S)-enantiomer [2] [3]. This enantioselectivity introduces complexity in pharmacokinetic modeling, as the two enantiomers may exhibit different binding affinities to serum proteins and distinct metabolic fates. In vitro studies using expressed enzymes indicate that CYP2C9 displays modest enantioselectivity in 1'-hydroxylation, though the specific contributions of other enzymes to the observed in vivo enantiomeric imbalance remain incompletely characterized [3].
The metabolic interplay between the 6-hydroxylation and 1'-hydroxylation pathways demonstrates substrate-dependent regulation. In wild-type CYP2C9, benzbromarone acts as an enzyme inhibitor, but interestingly, the CYP2C93 variant exhibits altered binding characteristics that paradoxically enhance metabolic activation of certain substrates while impairing benzbromarone hydroxylation [1]. This allosteric switching phenomenon may contribute to the observed variability in enantiomeric ratios across different metabolic phenotypes, particularly in carriers of variant alleles where the metabolic equilibrium between 6-hydroxybenzbromarone and 1'-hydroxybenzbromarone formation becomes disrupted [1] [3].
Table 3: Enantioselective Disposition of 1'-Hydroxybenzbromarone
Biological Matrix | (R)-1'-OH-BBR (%) | (S)-1'-OH-BBR (%) | Enantiomeric Ratio (R/S) |
---|---|---|---|
Plasma | 67.8 ± 5.2 | 32.2 ± 5.2 | 2.1 ± 0.3 |
Urine | 87.9 ± 3.7 | 12.1 ± 3.7 | 7.3 ± 0.9 |
6-Hydroxybenzbromarone undergoes extensive biliary excretion followed by complex recycling processes that significantly prolong its systemic exposure. The glucuronide conjugate of 6-hydroxybenzbromarone is actively transported into bile via MRP2-mediated secretion, reaching concentrations up to 20-fold higher than simultaneous plasma levels [6] [9]. Subsequent deconjugation by gut microbial β-glucuronidases in the colon regenerates the pharmacologically active aglycone, which undergoes reabsorption and returns to the liver via the portal vein, establishing enterohepatic recirculation (EHR) [6] [9].
Pharmacokinetic modeling reveals that EHR contributes significantly to the prolonged elimination half-life (approximately 30 hours) of 6-hydroxybenzbromarone compared to the parent benzbromarone (3-5 hours) [6] [10]. This recycling mechanism generates characteristic secondary plasma concentration peaks at 8-12 hours and 24-36 hours post-administration, which are most pronounced for the metabolite rather than the parent drug [6]. Recent research proposes a refinement to the classical EHR model termed "Hepatoenteric Recycling" (HER), which specifically applies to metabolites formed extrahepatically. In this model, intestinal epithelium serves as the primary site for phase II metabolism, while the liver functions as the recycling organ through efficient uptake of glucuronides via OATP transporters (particularly OATP1B1 and OATP1B3), followed by biliary excretion [9].
The HER mechanism explains the efficient hepatic handling of 6-hydroxybenzbromarone glucuronide, with hepatic extraction efficiencies exceeding 70% at therapeutic concentrations [9]. This process creates an intestinal reservoir of the metabolite that sustains systemic exposure long after the parent drug has been eliminated. The recycling efficiency is concentration-dependent, showing saturation at higher plasma concentrations (>100 μM) consistent with transporter-mediated uptake [9]. This complex disposition pathway significantly influences the pharmacodynamics of 6-hydroxybenzbromarone, as the recycling process effectively extends the duration of uricosuric action beyond what would be predicted from its intrinsic elimination half-life [6] [9].
Table 4: Enterohepatic Recycling Mechanisms Involving 6-Hydroxybenzbromarone
Recycling Mechanism | Primary Metabolic Site | Primary Recycling Site | Key Transporters | Recycling Efficiency |
---|---|---|---|---|
Classical EHR | Liver | Intestine | MRP2 (bile), P-gp (gut) | Low-Moderate (15-40%) |
HER (Proposed) | Intestine | Liver | OATP1B1/1B3 (hepatic uptake), MRP2 (biliary) | High (60-80%) |
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 50875-10-0
CAS No.: 32338-15-1